Eltenac

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

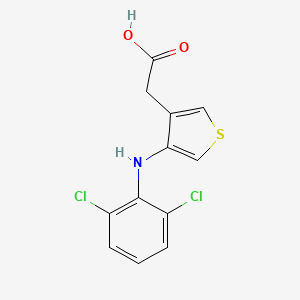

2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELILMBZWCGOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223184 | |

| Record name | Eltenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72895-88-6 | |

| Record name | Eltenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72895-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eltenac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072895886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72895-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A153L3JA99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eltenac's Dichotomy: A Technical Deep Dive into COX-1 and COX-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory activity of Eltenac, a non-steroidal anti-inflammatory drug (NSAID), on the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. By examining its quantitative inhibitory profile, the experimental methodologies used for its characterization, and the underlying biochemical pathways, this document provides a comprehensive resource for professionals in pharmaceutical research and development.

Core Data Presentation: Quantitative Inhibitory Activity

This compound exhibits a non-selective inhibitory profile against both COX-1 and COX-2. The following table summarizes the key quantitative data regarding its potency.

| Compound | Target | IC50 Value (µM) | Assay System |

| This compound | COX-1 | 0.03 | Isolated Human Whole Blood |

| This compound | COX-2 | 0.03 | Isolated Human Whole Blood |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols: Human Whole Blood Assay

The determination of this compound's IC50 values against COX-1 and COX-2 is primarily conducted using the human whole blood assay. This ex vivo method provides a physiologically relevant environment for assessing drug activity.

Principle

The assay measures the production of specific prostaglandins as markers for COX-1 and COX-2 activity.

-

COX-1 Activity: Measured by the synthesis of thromboxane B2 (TXB2) in response to blood clotting.

-

COX-2 Activity: Measured by the synthesis of prostaglandin E2 (PGE2) following stimulation of whole blood with lipopolysaccharide (LPS), a potent inducer of COX-2 expression.

Detailed Methodology

1. Blood Collection and Preparation:

- Venous blood is drawn from healthy, consenting donors who have not consumed any NSAIDs for at least two weeks.

- For the COX-2 assay, blood is collected into heparinized tubes to prevent coagulation. For the COX-1 assay, no anticoagulant is used to allow for clotting.

2. COX-1 Inhibition Assay:

- Aliquots of whole blood are incubated with varying concentrations of this compound or vehicle control at 37°C.

- The blood is allowed to clot for a specified period (typically 60 minutes) to induce platelet aggregation and subsequent TXB2 production via COX-1.

- The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.

- The serum is collected and stored at -20°C until analysis.

- TXB2 levels in the serum are quantified using a specific immunoassay (e.g., ELISA or Radioimmunoassay).

- The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in TXB2 production compared to the vehicle control.

3. COX-2 Inhibition Assay:

- Heparinized whole blood is aliquoted and incubated with varying concentrations of this compound or vehicle control.

- Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.

- The samples are incubated at 37°C for a prolonged period (typically 24 hours) to allow for COX-2 expression and subsequent PGE2 synthesis.

- The reaction is terminated by centrifugation to separate the plasma.

- Plasma is collected and stored at -20°C until analysis.

- PGE2 levels in the plasma are quantified using a specific immunoassay.

- The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in PGE2 production compared to the LPS-stimulated control.

Visualizing the Core Mechanisms

To better understand the context of this compound's activity, the following diagrams illustrate the relevant biochemical pathway and the experimental workflow.

Caption: Arachidonic Acid Metabolism via COX-1 and COX-2 Pathways.

Caption: Workflow for Determining COX-1 and COX-2 Inhibition.

Eltenac chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the biosynthesis of prostaglandins. This guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and available experimental data for this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identifiers

This compound, with the IUPAC name 2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid, is a derivative of thiopheneacetic acid.

| Identifier | Value |

| IUPAC Name | 2-[4-(2,6-dichloroanilino)thiophen-3-yl]acetic acid[1] |

| CAS Number | 72895-88-6[1] |

| Molecular Formula | C₁₂H₉Cl₂NO₂S[1] |

| Molecular Weight | 302.18 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CC(=O)O)Cl[1] |

| InChI | InChI=1S/C12H9Cl2NO2S/c13-8-2-1-3-9(14)12(8)15-10-6-18-5-7(10)4-11(16)17/h1-3,5-6,15H,4H2,(H,16,17)[1] |

| InChIKey | AELILMBZWCGOSB-UHFFFAOYSA-N[1] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic profiling.

| Property | Value |

| Physical State | Solid |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.[2][3] |

| pKa | 4.13 ± 0.10 (Predicted) |

| LogP | 3.9 (Computed)[1] |

Pharmacology

Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes. It demonstrates potent inhibitory activity against both COX-1 and COX-2 isoforms.

| Enzyme | IC₅₀ |

| COX-1 | 0.03 µM (in isolated human whole blood) |

| COX-2 | 0.03 µM (in isolated human whole blood) |

The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway

The primary signaling pathway affected by this compound is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, this compound blocks the synthesis of various prostaglandins (PGs) and thromboxanes (TXs) from arachidonic acid. This disruption of the prostaglandin synthesis pathway is the cornerstone of its anti-inflammatory, analgesic, and antipyretic effects.

References

- 1. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 3. researchgate.net [researchgate.net]

In Vitro Characterization of Eltenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its analgesic and anti-inflammatory properties. This document provides a comprehensive in vitro characterization of this compound, focusing on its primary mechanism of action, and outlines standard experimental protocols relevant to its preclinical assessment. Due to the limited availability of public data on this compound, this guide combines known information with established methodologies for NSAID characterization to provide a thorough technical overview for research and drug development professionals.

Introduction

This compound is a non-steroidal anti-inflammatory agent.[1] Like other drugs in its class, its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis.[2] This guide details the in vitro pharmacological profile of this compound, with a focus on its interaction with cyclooxygenase (COX) enzymes, and provides a framework for its further in vitro characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | 4-[(2,6-dichlorophenyl)amino]-3-thiopheneacetic acid | Cayman Chemical |

| CAS Number | 72895-88-6 | Cayman Chemical |

| Molecular Formula | C₁₂H₉Cl₂NO₂S | Cayman Chemical |

| Molecular Weight | 302.2 g/mol | Cayman Chemical |

| Solubility | Soluble in DMF, DMSO, and Methanol | Cayman Chemical |

Primary Mechanism of Action: Cyclooxygenase Inhibition

This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.

In Vitro COX Inhibition Data

This compound is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[2][3] The inhibitory potency of this compound against COX-1 and COX-2 has been determined in isolated human whole blood assays.

| Target | IC₅₀ (µM) | Assay System |

| COX-1 | 0.03 | Isolated Human Whole Blood |

| COX-2 | 0.03 | Isolated Human Whole Blood |

Table 1: In vitro inhibitory potency of this compound against COX-1 and COX-2.[3]

Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound, such as this compound, on COX-1 and COX-2 in a physiologically relevant matrix.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Anticoagulant (e.g., heparin).

-

Test compound (this compound) stock solution in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TxB₂).

-

Incubator, centrifuge, and other standard laboratory equipment.

Methodology:

-

Blood Collection: Draw venous blood into tubes containing an anticoagulant.

-

Compound Incubation: Aliquot the whole blood into tubes. Add varying concentrations of this compound or vehicle control.

-

COX-1 Activity Measurement (TxB₂ Production):

-

Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent TxB₂ production via COX-1.

-

Centrifuge the samples to separate the serum.

-

Collect the serum and measure the TxB₂ concentration using a specific EIA kit.

-

-

COX-2 Activity Measurement (PGE₂ Production):

-

To measure COX-2 activity, incubate heparinized whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

During the last hour of incubation, add varying concentrations of this compound or vehicle control.

-

Centrifuge the samples to separate the plasma.

-

Collect the plasma and measure the PGE₂ concentration using a specific EIA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TxB₂ (for COX-1) and PGE₂ (for COX-2) production for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Signaling Pathways

This compound's inhibition of COX enzymes directly impacts the prostaglandin synthesis pathway. NSAIDs can also indirectly influence other inflammatory signaling cascades, such as the NF-κB and MAPK pathways, although specific data for this compound is not publicly available.

Prostaglandin Synthesis Pathway

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_COX2 [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; PGG2 [label="PGG₂", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE₂, PGI₂, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thromboxanes [label="Thromboxanes (TxA₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Platelet_Aggregation [label="Platelet Aggregation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold", penwidth=2, pencolor="#EA4335"];

// Edges Arachidonic_Acid -> COX1_COX2; COX1_COX2 -> PGG2; PGG2 -> PGH2; PGH2 -> Prostaglandins; PGH2 -> Thromboxanes; Prostaglandins -> Inflammation; Thromboxanes -> Platelet_Aggregation; this compound -> COX1_COX2 [arrowhead=tee, color="#EA4335", style=bold]; }

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin and thromboxane synthesis.

Hypothesized Interaction with NF-κB and MAPK Signaling Pathways

While direct evidence for this compound is lacking, many NSAIDs are known to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The reduction in prostaglandin levels by this compound could potentially lead to downstream effects on these pathways.

// Nodes LPS [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2_Induction [label="COX-2 Gene\nInduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proinflammatory_Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold", penwidth=2, pencolor="#EA4335"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MAPK_Pathway; TLR4 -> NFkB_Pathway; MAPK_Pathway -> AP1; NFkB_Pathway -> NFkB; AP1 -> COX2_Induction; NFkB -> COX2_Induction; NFkB -> Proinflammatory_Cytokines; COX2_Induction -> COX2_Enzyme; this compound -> COX2_Enzyme [arrowhead=tee, color="#EA4335", style=bold]; }

Caption: Hypothesized modulation of inflammatory pathways by this compound through COX-2 inhibition.

In Vitro Safety Pharmacology

A comprehensive in vitro safety pharmacology profile is crucial for identifying potential off-target effects of a drug candidate. While a specific safety panel screening for this compound is not publicly available, the following outlines a standard experimental approach.

Experimental Protocol: In Vitro Safety Pharmacology Panel

Objective: To assess the off-target activity of this compound by screening it against a broad panel of receptors, ion channels, transporters, and enzymes.

Methodology:

-

Target Selection: A panel of targets associated with potential adverse drug reactions is selected. This typically includes a diverse range of G-protein coupled receptors (GPCRs), ion channels (e.g., hERG), transporters, and various enzymes.

-

Assay Formats:

-

Radioligand Binding Assays: To determine the ability of this compound to displace a specific radiolabeled ligand from its receptor.

-

Enzyme Inhibition Assays: To measure the inhibitory effect of this compound on the activity of various enzymes.

-

Functional Assays: To evaluate the effect of this compound on the functional response of a target (e.g., calcium flux, membrane potential changes).

-

-

Compound Testing: this compound is typically tested at a single high concentration (e.g., 10 µM) for initial screening. If significant activity (>50% inhibition or stimulation) is observed, a full concentration-response curve is generated to determine the IC₅₀ or EC₅₀.

-

Data Analysis: The results are expressed as the percentage of inhibition or stimulation at the tested concentration. For active compounds, IC₅₀ or EC₅₀ values are calculated.

In Vitro ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is essential for its development. The following are key in vitro assays used to characterize these properties.

Plasma Protein Binding

Objective: To determine the extent to which this compound binds to plasma proteins.

Experimental Protocol: Equilibrium Dialysis

-

Preparation: A semi-permeable membrane separates a chamber containing this compound in plasma from a chamber containing a buffer.

-

Incubation: The system is incubated at 37°C until equilibrium is reached.

-

Analysis: The concentrations of this compound in the plasma and buffer chambers are measured by a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolic Stability

Objective: To assess the susceptibility of this compound to metabolism by liver enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation: this compound is incubated with liver microsomes (from human or other species) and NADPH (as a cofactor for CYP450 enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The reaction is stopped, and the concentration of the remaining this compound is determined by LC-MS/MS.

-

Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of this compound.

Summary and Conclusion

This compound is a potent, non-selective inhibitor of COX-1 and COX-2, which underlies its anti-inflammatory and analgesic effects. This technical guide has provided an overview of its in vitro characterization, with a focus on its primary mechanism of action. While specific data on its broader safety pharmacology and ADME properties are limited in the public domain, this document outlines the standard experimental protocols necessary for a comprehensive in vitro evaluation of this compound. Further research into its off-target activities and effects on other inflammatory signaling pathways would provide a more complete understanding of its pharmacological profile.

References

- 1. Local NSAID gel (this compound) in the treatment of osteoarthritis of the knee. A double blind study comparing this compound with oral diclofenac and placebo gel [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Eltenac: A Technical Guide to Its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltenac, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of thiopheneacetic acid. Like other NSAIDs, its therapeutic effects are primarily attributed to its ability to modulate the inflammatory response. This technical guide provides an in-depth overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

This compound's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the activity of COX-1 and COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.

Signaling Pathway of Prostaglandin Biosynthesis

The following diagram illustrates the central role of COX-1 and COX-2 in the prostaglandin biosynthesis pathway and the point of intervention for this compound.

Molecular Targets

The primary molecular targets of this compound are:

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[2]

-

Cyclooxygenase-2 (COX-2): This isoform is inducible and its expression is upregulated at sites of inflammation. It is the primary target for the anti-inflammatory effects of NSAIDs.[2]

Quantitative Data on Target Inhibition

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified using the human whole blood assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay System | IC50 (µM) | Reference |

| COX-1 | Isolated Human Whole Blood | 0.03 | [1] |

| COX-2 | Isolated Human Whole Blood | 0.03 | [1] |

Note: The similar IC50 values for COX-1 and COX-2 indicate that this compound is a non-selective COX inhibitor.[1]

Lipoxygenase and Off-Target Activity

Currently, there is no publicly available data on the activity of this compound against lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.[3][4] Furthermore, comprehensive off-target screening data for this compound is not available in the public domain. For drug development purposes, a thorough investigation of potential off-target interactions would be a critical step in preclinical safety assessment.

Experimental Protocols

The following section details a generalized protocol for the human whole blood assay, a key method for determining the COX-inhibitory activity of NSAIDs like this compound.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit COX-1 and COX-2 activity in a physiologically relevant matrix.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to the clotting of whole blood.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression and activity in monocytes.[2]

Materials:

-

Freshly drawn human whole blood from healthy, drug-free volunteers.

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate Buffered Saline (PBS).

-

Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2.

-

Incubator, centrifuge, and microplate reader.

Procedure:

For COX-1 Inhibition:

-

Aliquot 1 mL of whole blood into tubes.

-

Add various concentrations of the test compound or vehicle control.

-

Incubate at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.

-

Centrifuge the clotted blood to separate the serum.

-

Collect the serum and store at -20°C until analysis.

-

Measure the concentration of TXB2 in the serum using an ELISA kit.

-

Calculate the percentage inhibition of TXB2 production at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

For COX-2 Inhibition:

-

Aliquot 1 mL of heparinized whole blood into tubes.

-

Add various concentrations of the test compound or vehicle control.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.[2]

-

Incubate at 37°C for 24 hours.[2]

-

Centrifuge the samples to separate the plasma.

-

Collect the plasma and store at -20°C until analysis.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the percentage inhibition of PGE2 production at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the COX-inhibitory activity of a test compound.

Conclusion

This compound is a potent, non-selective inhibitor of COX-1 and COX-2, which underlies its anti-inflammatory properties. The human whole blood assay is a robust method for quantifying its inhibitory activity. While its primary targets are well-defined, further research is needed to fully characterize its potential interactions with other enzyme systems, such as lipoxygenases, and to establish a comprehensive off-target profile. This information will be crucial for a complete understanding of its pharmacological effects and for guiding future drug development efforts.

References

- 1. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. probiologists.com [probiologists.com]

- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltenac: A Technical Guide to Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the thiopheneacetic acid class. Its primary mechanism of action involves the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its action within the arachidonic acid cascade. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction: The Role of Prostaglandins in Inflammation

Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are involved in processes such as vasodilation, increased vascular permeability, pain sensitization, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors.[2] Therefore, the inhibition of COX-2 is a key target for anti-inflammatory therapies, while inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[2]

Mechanism of Action of this compound

Similar to other NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[2] By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes.[1] This leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of inflammation.

A study assessing the effect of this compound on cyclooxygenase isoenzymes in human whole blood experiments demonstrated that the parent drug showed no selectivity for COX-2.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound and other NSAIDs.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro COX Inhibition by this compound

| Assay System | Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| Human Whole Blood Assay | COX-1 | ND | Not Selective | [3] |

| Human Whole Blood Assay | COX-2 | ND | Not Selective | [3] |

| ND: Not Determined in the provided search results. |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Species | Dose (mg/kg) | Route of Administration | % Inhibition of Edema | Reference |

| Carrageenan-induced Paw Edema | Rat | 10 | Not Specified | 52% | [3] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay: Human Whole Blood Assay

This protocol is a generalized procedure for determining the COX-inhibitory activity of a compound using human whole blood.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-1 and COX-2 in a physiologically relevant ex vivo model.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Anticoagulant (e.g., heparin).

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

Incubator, centrifuge, and microplate reader.

Procedure:

-

Blood Collection: Draw venous blood into tubes containing an anticoagulant.

-

COX-1 Assay (TXB2 measurement):

-

Aliquot whole blood into tubes.

-

Add various concentrations of this compound or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent TXB2 production via COX-1.

-

Centrifuge to separate the serum.

-

Measure the concentration of TXB2 in the serum using a specific ELISA kit.[4]

-

-

COX-2 Assay (PGE2 measurement):

-

Aliquot whole blood into tubes.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[4]

-

Add various concentrations of this compound or vehicle control.

-

Incubate the blood at 37°C for 24 hours to allow for COX-2 expression and PGE2 synthesis.[4]

-

Centrifuge to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a specific ELISA kit.[4]

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of prostanoid production.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of a compound.

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Plethysmometer or calipers for measuring paw volume/thickness.[5][6]

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.[5][6]

-

Drug Administration: Administer this compound or the vehicle control to the rats via the desired route (e.g., oral gavage).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6]

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline measurement.

-

Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle control group using the following formula:

-

% Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100

-

-

Conclusion

This compound is a non-selective COX inhibitor that demonstrates anti-inflammatory properties by blocking the synthesis of prostaglandins. The provided in vitro and in vivo data, along with the detailed experimental protocols, offer a foundational understanding of its pharmacological profile. This technical guide serves as a valuable resource for scientists and researchers in the field of inflammation and drug development, facilitating further investigation and comparison of this compound with other anti-inflammatory agents. The visualization of the arachidonic acid cascade and experimental workflows provides a clear conceptual framework for understanding the mechanism and evaluation of this compound.

References

- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigation of Eltenac Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While its primary mechanism of action is well-characterized, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile. This technical guide outlines a framework for investigating the off-target profile of this compound, summarizes the known on-target activity, and provides comparative off-target data for other NSAIDs, namely diclofenac and celecoxib, in the absence of publicly available, specific off-target screening data for this compound. Furthermore, this guide details standardized experimental protocols for key off-target screening assays and provides visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a thiopheneacetic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis through the blockade of COX-1 and COX-2 enzymes.[1] Clinical studies have demonstrated that topical this compound is comparable in efficacy to oral diclofenac for the treatment of osteoarthritis, particularly in patients with more severe symptoms, while exhibiting a more favorable gastrointestinal safety profile.[2] However, like other NSAIDs, this compound is not without potential adverse effects. A toxicity study in horses indicated dose-dependent side effects, including the development of mild glandular gastric ulcers and alterations in white blood cell counts.[3]

A thorough investigation of a drug's off-target interactions is a critical component of preclinical and clinical development to anticipate and mitigate potential adverse drug reactions. Off-target effects can arise from a drug binding to unintended proteins or other macromolecules, leading to unforeseen biological consequences.

On-Target Activity of this compound

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 isoforms. The inhibitory activity is summarized in the table below.

| Target | IC₅₀ (µM) | Assay System | Reference |

| Human COX-1 | 0.03 | Isolated human whole blood | [4][5] |

| Human COX-2 | 0.03 | Isolated human whole blood | [4][5] |

Framework for Off-Target Investigation of this compound

In the absence of specific public data on the off-target profile of this compound, a systematic investigation would typically involve screening against a broad range of molecular targets. The following sections detail the rationale and methodologies for such an investigation.

Rationale for Broad Panel Screening

Comprehensive off-target screening is essential to identify potential safety liabilities and to uncover novel therapeutic opportunities. Standard safety pharmacology panels, such as those offered by contract research organizations (e.g., Eurofins SafetyScreen, CEREP panels), assess the activity of a compound against a wide array of receptors, ion channels, transporters, and enzymes that are known to be implicated in adverse drug reactions. Kinase panel screening is also critical, as off-target kinase inhibition is a common source of toxicity.

Recommended Screening Panels

A thorough off-target investigation for this compound would include, but not be limited to, the following panels:

-

Kinase Panel: A broad panel of recombinant kinases to identify any unintended inhibition of signaling pathways that could lead to effects on cell proliferation, differentiation, and survival.

-

GPCR Panel: A panel of G-protein coupled receptors to assess potential interference with a wide range of physiological processes, including neurotransmission, cardiac function, and metabolism.

-

Ion Channel Panel: A panel of key ion channels (e.g., hERG, sodium channels, calcium channels) to evaluate the risk of cardiovascular and neurological side effects.

-

Nuclear Receptor Panel: A panel to screen for unintended activation or inhibition of nuclear receptors, which could lead to endocrine disruption or other metabolic effects.

Comparative Off-Target Effects of Other NSAIDs

To provide context for the potential off-target profile of this compound, this section summarizes known off-target effects of the structurally related NSAID, diclofenac, and the COX-2 selective inhibitor, celecoxib.

| Compound | Off-Target | Potential Effect | Reference |

| Diclofenac | NMDA Receptor | Analgesia | |

| p53-mediated apoptosis | Corneal toxicity | ||

| Celecoxib | Bacterial targets | Antibacterial activity |

Experimental Protocols

Detailed methodologies for key off-target screening assays are provided below. These represent standard industry practices for in vitro safety pharmacology.

Kinase Profiling Assay (e.g., LANESCREEN™ or similar)

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

-

Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound (this compound).

-

Assay Principle: A fluorescence-based immunoassay is used to detect the phosphorylation of a substrate by a kinase. The assay measures the amount of phosphopeptide produced.

-

Procedure:

-

Kinase, substrate, and this compound (at various concentrations) are incubated in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, a detection solution containing a phosphospecific antibody labeled with a fluorescent probe is added.

-

The fluorescence signal is measured, which is proportional to the amount of phosphorylated substrate.

-

The percent inhibition is calculated relative to a vehicle control (DMSO).

-

IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve.

-

Radioligand Binding Assay for GPCRs

Objective: To assess the binding affinity of this compound to a panel of GPCRs.

Methodology:

-

Reagents: Cell membranes expressing the target GPCR, a specific radiolabeled ligand for the receptor, and the test compound (this compound).

-

Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

-

Procedure:

-

Cell membranes, radioligand, and this compound (at various concentrations) are incubated together.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a filter plate.

-

The amount of radioactivity retained on the filter, which corresponds to the bound ligand, is measured using a scintillation counter.

-

The percent inhibition of radioligand binding is calculated.

-

IC₅₀ values are determined from the concentration-response curve.

-

hERG Patch-Clamp Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology:

-

Cell System: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293).

-

Assay Principle: The whole-cell patch-clamp technique is used to directly measure the flow of ions through the hERG channels in the cell membrane.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.

-

A specific voltage protocol is applied to the cell to elicit hERG channel currents.

-

The baseline hERG current is recorded.

-

This compound is then perfused over the cell at various concentrations.

-

The hERG current is recorded in the presence of the compound.

-

The percent inhibition of the hERG current is calculated.

-

IC₅₀ values are determined from the concentration-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to off-target effects investigation.

Caption: General experimental workflow for in vitro off-target screening.

Caption: this compound's on-target mechanism of action via the COX pathway.

Conclusion

While this compound has a well-defined on-target mechanism of action as a non-selective COX inhibitor, a comprehensive evaluation of its off-target effects is a critical step that is currently not detailed in publicly available literature. This technical guide provides a roadmap for such an investigation, outlining the necessary screening panels and detailing the experimental protocols for key assays. By leveraging established in vitro safety pharmacology platforms, researchers and drug development professionals can build a robust safety profile for this compound, enabling a more complete understanding of its therapeutic potential and risk of adverse effects. The provided comparative data for other NSAIDs highlights potential areas of interest for off-target investigation within this drug class. A thorough off-target liability assessment is indispensable for the continued development and safe use of this compound and other novel chemical entities.

References

- 1. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Newly Discovered NSAID Mechanism May Explain Varied Clinical Effects | Technology Networks [technologynetworks.com]

- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]

Cellular Pathways Modulated by Eltenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes. Its mechanism of action extends beyond COX inhibition to modulate key cellular signaling pathways implicated in inflammation and apoptosis, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This compound is a potent non-selective COX inhibitor with a half-maximal inhibitory concentration (IC50) of 0.03 µM for both COX-1 and COX-2 in isolated human whole blood.[1][3]

Data Presentation: COX Inhibition

| Target | IC50 (µM) | Cell System | Reference |

| COX-1 | 0.03 | Isolated human whole blood | [1][3] |

| COX-2 | 0.03 | Isolated human whole blood | [1][3] |

Experimental Protocol: Cyclooxygenase (COX) Activity Assay

A common method to determine COX-1 and COX-2 inhibitory activity is the whole blood assay.

Principle: This assay measures the production of prostaglandins (e.g., Prostaglandin E2) in response to a stimulus (e.g., lipopolysaccharide, LPS) in human whole blood. The inhibitory effect of a compound is determined by quantifying the reduction in prostaglandin synthesis.

Procedure:

-

Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.

-

Stimulation: COX-2 is induced by adding LPS to the blood samples and incubating for a further period (e.g., 4-24 hours) to allow for prostaglandin production. To measure COX-1 activity, a separate set of samples is stimulated with a calcium ionophore (e.g., A23187) for a shorter duration (e.g., 30-60 minutes) without prior LPS stimulation.

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.

-

Prostaglandin Quantification: The concentration of a specific prostaglandin (e.g., PGE2 or Thromboxane B2 for COX-1 activity) in the plasma is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of prostaglandin production against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram: COX Pathway

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. While direct studies on this compound's effect on this pathway are limited, research on structurally similar NSAIDs like diclofenac indicates a modulatory role. Some NSAIDs have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Data Presentation: NF-κB Inhibition (Data for Diclofenac as a surrogate)

| Parameter | IC50 (mM) | Cell System | Reference |

| TNF-induced NF-κB activation | 0.38 | KBM-5 cells | [4] |

Disclaimer: The data presented is for Diclofenac, a structurally related NSAID, and is used as a proxy due to the lack of specific data for this compound.

Experimental Protocol: NF-κB Reporter Assay

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Procedure:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is transiently or stably transfected with a plasmid containing the NF-κB-luciferase reporter construct.

-

Cell Seeding: The transfected cells are seeded into a multi-well plate.

-

Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a defined period.

-

Stimulation: The NF-κB pathway is activated by adding a stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.

-

Cell Lysis: After a suitable incubation period, the cells are lysed to release the cellular components, including the luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage inhibition of luciferase activity against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram: NF-κB Pathway

Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways (including p38, JNK, and ERK) are crucial in regulating cellular responses to a variety of external stimuli, including inflammatory cytokines. Some NSAIDs have been shown to influence MAPK signaling, particularly the p38 MAPK pathway, which is involved in the biosynthesis of pro-inflammatory cytokines.

Data Presentation: MAPK Pathway Modulation

Currently, there is a lack of specific quantitative data (e.g., IC50 values) for this compound's effect on MAPK pathway components. Further research is required to quantify its modulatory effects.

Experimental Protocol: Western Blot for p38 MAPK Phosphorylation

Principle: This technique is used to detect and quantify the phosphorylation status of p38 MAPK, which is an indicator of its activation.

Procedure:

-

Cell Culture and Treatment: Cells (e.g., macrophages or synoviocytes) are treated with this compound at various concentrations and for different durations, with or without a pro-inflammatory stimulus (e.g., LPS or IL-1β).

-

Protein Extraction: Cells are lysed to extract total cellular proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

-

The membrane is then stripped and re-probed with an antibody for total p38 MAPK to serve as a loading control.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured using an imaging system.

-

Densitometry Analysis: The intensity of the p-p38 and total p38 bands is quantified, and the ratio of p-p38 to total p38 is calculated to determine the level of p38 activation.

Signaling Pathway Diagram: p38 MAPK Pathway

Induction of Apoptosis

Several NSAIDs have been reported to induce apoptosis (programmed cell death) in various cell types, including cancer cells. This pro-apoptotic effect may contribute to their potential anti-tumor properties. The mechanisms can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Data Presentation: Apoptosis Induction

Specific EC50 values for this compound-induced apoptosis are not currently available in the public domain. The pro-apoptotic potential of this compound warrants further investigation.

Experimental Protocol: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key executioners of apoptosis. This assay measures the activity of caspase-3 and caspase-7, which are common effector caspases.

Procedure:

-

Cell Culture and Treatment: Cells are treated with a range of concentrations of this compound for various time points.

-

Cell Lysis: Cells are lysed to release the cellular contents.

-

Caspase Assay:

-

The cell lysate is incubated with a synthetic substrate that is specifically cleaved by caspase-3 and/or caspase-7.

-

The substrate is conjugated to a fluorophore or a chromophore that is released upon cleavage.

-

-

Detection: The fluorescence or absorbance of the released molecule is measured using a microplate reader.

-

Data Analysis: The increase in caspase activity is calculated relative to untreated control cells.

Signaling Pathway Diagram: Apoptosis Pathways

Conclusion

This compound is a potent non-selective COX inhibitor, which forms the basis of its anti-inflammatory and analgesic properties. Emerging evidence suggests that its mechanism of action may also involve the modulation of other critical cellular signaling pathways, including the NF-κB and MAPK pathways, and the induction of apoptosis. Further research is warranted to fully elucidate the molecular details of these interactions and to quantify the effects of this compound on these pathways. A comprehensive understanding of the cellular pathways modulated by this compound will be instrumental in optimizing its therapeutic applications and in the development of novel anti-inflammatory and potentially anti-cancer agents.

References

- 1. Pathway and Network Analysis in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38 MAPK as a gatekeeper of reprogramming in mouse migratory primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of Eltenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltenac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated therapeutic potential in both preclinical and clinical settings. As a non-selective inhibitor of cyclooxygenase (COX) enzymes, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the conversion of arachidonic acid to prostaglandins. This technical guide provides an in-depth overview of the core scientific data related to this compound, including its mechanism of action, quantitative efficacy and safety data from key studies, and detailed experimental methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and discovery.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound's primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6][7][8] By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.

The arachidonic acid cascade is a complex signaling pathway that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the COX or lipoxygenase pathways. This compound specifically targets the COX pathway, which is responsible for the synthesis of prostaglandins, prostacyclins, and thromboxanes.

Quantitative Data

In Vitro COX Inhibition

This compound has been shown to be a potent, non-selective inhibitor of both COX-1 and COX-2.

| Parameter | Value | Source |

| IC50 (COX-1) | 0.03 µM | [1][2][3] |

| IC50 (COX-2) | 0.03 µM | [1][2][3] |

Preclinical Efficacy in Equine Models

Clinical trials in horses with lameness and post-operative swelling have demonstrated the analgesic and anti-inflammatory effects of this compound.

| Study | Model | Dose | Key Findings | Source |

| Analgesic Efficacy | Pain-related lameness in 64 horses | 1 mg/kg (single i.v. injection) | Significant pain relief for 24 hours compared to placebo. | [9] |

| Anti-oedematous Effect | Post-operative swelling in 20 colts | 1 mg/kg (i.v. daily for 3 days) | Significantly inhibited pain and swelling for up to 48 hours post-treatment compared to placebo. | [9] |

| Dose-Finding Study | Experimentally induced carpitis in 40 horses | 0.1, 0.5, and 1.0 mg/kg (i.v. daily for 3 days) | A dose-response plateau was reached at 0.5 mg/kg, which was statistically equivalent to 1.0 mg/kg. | [10] |

Clinical Trial in Human Osteoarthritis

A randomized, double-blind, multicenter study evaluated the efficacy of topical this compound gel in patients with osteoarthritis of the knee.

| Outcome Measure | This compound Gel | Oral Diclofenac | Placebo Gel | Key Findings for Total Population | Key Findings for Patients with Severe Symptoms | Source |

| Lequesne's Index | Not specified | Not specified | Not specified | No statistically significant difference. | Statistically significant difference compared to placebo. | [11][12][13] |

| Pain by VAS | Not specified | Not specified | Not specified | No statistically significant difference. | Statistically significant difference compared to placebo. | [11][12][13] |

Safety and Toxicology in Horses

A double-blind study assessed the potential toxic effects of this compound in horses.

| Dose | Duration | Key Findings | Source |

| 0.5 mg/kg, 1.5 mg/kg, 2.5 mg/kg (i.v. daily) | 15 days | - Dose-dependent increase in mild glandular gastric ulcers (P = 0.02 at high doses).- Dose-dependent changes in WBC and neutrophil counts.- Dose-dependent decreases in total protein, albumin, and globulin.- One horse in the high-dose group developed ventral edema and hypoproteinemia.- No drug-related gastrointestinal, renal, or hepatic abnormalities on post-mortem examination. | [14] |

Experimental Protocols

In Vitro COX Inhibition Assay (Representative Protocol)

While the specific protocol used to determine the IC50 of this compound is not publicly available, a representative protocol for a whole blood assay is described below. This type of assay is commonly used to assess the COX-inhibitory activity of NSAIDs.

References

- 1. This compound|CAS 72895-88-6|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. This compound, a new anti-inflammatory and analgesic drug for horses: clinical aspects [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of an effective dose of this compound and its comparison with that of flunixin meglumine in horses after experimentally induced carpitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Local NSAID gel (this compound) in the treatment of osteoarthritis of the knee. A double blind study comparing this compound with oral diclofenac and placebo gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. A toxicity study of this compound, a nonsteroidal anti-inflammatory drug, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Eltenac in vitro Assay for COX Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Eltenac is a non-steroidal anti-inflammatory drug from the thiopheneacetic acid class. This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against COX-1 and COX-2.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have shown that this compound is a non-selective inhibitor of COX enzymes.[3]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 0.15 - 5.6 | 0.02 - 0.4 | Non-selective |

| Celecoxib (Control) | 82 | 6.8 | 12 |

| Diclofenac (Control) | 0.076 | 0.026 | 2.9 |

Note: The IC50 values for this compound can vary depending on the specific in vitro assay conditions. The ranges provided are based on derivatives of this compound, with the parent compound showing no selectivity.[3] Celecoxib and Diclofenac are included as reference compounds with known selectivity profiles.[4]

Experimental Protocols

This section details a fluorometric in vitro assay for determining the inhibitory activity of this compound on COX-1 and COX-2. This protocol is adapted from commercially available inhibitor screening kits.[1][5]

Materials and Reagents

-

COX-1 (ovine or human recombinant)

-

COX-2 (human recombinant)

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Sodium Hydroxide (NaOH)

-

This compound

-

Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Experimental Procedure

1. Reagent Preparation:

-

COX Assay Buffer: Prepare the assay buffer to the final working concentration as specified by the manufacturer.

-

This compound and Control Inhibitors: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations. Prepare stock solutions of the positive control inhibitors in DMSO.

-

COX Enzymes: Reconstitute and dilute the COX-1 and COX-2 enzymes in COX Assay Buffer to the desired working concentration. Keep the enzymes on ice.

-

Arachidonic Acid Solution: Prepare the arachidonic acid solution by mixing it with NaOH, followed by dilution with water, as per the kit instructions. This should be prepared fresh.

2. Assay Protocol:

-

Plate Setup:

-

Blank Wells: Add COX Assay Buffer and the COX Probe.

-

Enzyme Control (100% Activity) Wells: Add COX Assay Buffer, COX enzyme, and the COX Probe.

-

Inhibitor (this compound) Wells: Add COX Assay Buffer, COX enzyme, the COX Probe, and the desired concentration of this compound.

-

Positive Control Wells: Add COX Assay Buffer, COX enzyme, the COX Probe, and the respective positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the freshly prepared arachidonic acid solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1][5]

3. Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

COX Signaling Pathway

Caption: The cyclooxygenase (COX) signaling pathway.

Experimental Workflow for COX Inhibition Assay

Caption: Experimental workflow for the in vitro COX inhibition assay.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Characterization of this compound and novel COX-2 selective thiopheneacetic acid analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

Eltenac Administration in Animal Models of Arthritis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the administration of Eltenac in rodent models of arthritis is limited in publicly available scientific literature. The following protocols and data are based on the known mechanism of this compound as a non-selective cyclooxygenase (COX) inhibitor and have been adapted from established protocols for a similar non-steroidal anti-inflammatory drug (NSAID), Diclofenac. These guidelines are intended to serve as a starting point for research and should be optimized for specific experimental needs.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with an in vitro IC50 of 0.03 µM for both. By inhibiting COX enzymes, this compound blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Animal models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are crucial for evaluating the efficacy of anti-inflammatory compounds like this compound. These models mimic the pathological features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.

Data Presentation: Efficacy of a Non-Selective COX Inhibitor (Diclofenac) in Rodent Arthritis Models

The following tables summarize representative quantitative data for Diclofenac, a non-selective COX inhibitor with a similar mechanism of action to this compound, in common rat models of arthritis. This data can be used as a reference for designing experiments and anticipating the potential effects of this compound.

Table 1: Effect of Diclofenac on Paw Edema in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Paw Volume Inhibition (%) |

| Vehicle Control | - | 2 hours | 0% |

| Diclofenac | 5 | 2 hours | 56.17%[1][2] |

| Diclofenac | 20 | 3 hours | 71.82%[1][2] |

Table 2: Effect of Diclofenac on Arthritis Score and Inflammatory Markers in Adjuvant-Induced Arthritis (AIA) in Rats

| Treatment Group | Dose | Administration Schedule | Arthritis Score (0-12 scale) | Plasma PGE2 Inhibition |

| AIA Control | - | Daily | 9.5 ± 1.2 | 0% |

| Diclofenac | 10 mg/kg, i.v. | Single dose on day 20 | Not Reported | Significant decrease[3] |

| Diclofenac | 10 µl, i.m. | Every 5 days for 15 days | Not Reported | Not Reported[4] |

Experimental Protocols

Below are detailed methodologies for inducing arthritis in rats and a general protocol for evaluating the efficacy of a test compound like this compound.

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats

Materials:

-

Male Lewis or Wistar rats (6-8 weeks old)

-

Bovine or porcine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.05 M acetic acid

-

Syringes and needles (27G)

-

Homogenizer

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (for the primary immunization) or IFA (for the booster immunization) using a homogenizer until a stable, white, viscous emulsion is formed.

-

-

Primary Immunization (Day 0):

-

Anesthetize the rats.

-

Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail or at multiple sites on the back.[5]

-

-

Booster Immunization (Day 7 or 21):

-

Monitoring of Arthritis:

-

Begin daily monitoring for the onset and severity of arthritis around day 10.

-

Assess clinical signs using a scoring system (e.g., 0-4 per paw, for a total score of 0-16), where 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = joint deformity and/or ankylosis.

-

Measure paw volume or thickness using a plethysmometer or calipers.

-

-

This compound Administration:

-

Based on data from similar NSAIDs, a starting dose range for this compound could be 5-20 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).

-

Prophylactic Dosing: Begin administration on the day of or shortly after the primary immunization and continue daily throughout the study.

-

Therapeutic Dosing: Begin administration after the onset of clinical signs of arthritis (e.g., day 11-13) and continue daily.[5]

-

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

Materials:

-

Male Lewis or Sprague-Dawley rats (6-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium butyricum or Mycobacterium tuberculosis

-

Syringes and needles (26G)

Procedure:

-

Induction of Arthritis (Day 0):

-

Monitoring of Arthritis:

-

The injected paw will show signs of primary inflammation within 24 hours.

-

Secondary inflammation (polyarthritis) in the non-injected paws typically develops between days 10 and 14.[7]

-

Assess the severity of arthritis in the non-injected paws daily using a clinical scoring system (e.g., 0-4 per paw).

-

Measure the volume of both hind paws using a plethysmometer.

-

-